BMS 310705

Ovarian Cancer Drug Resistance Apoptosis

BMS 310705 (21-Aminoepothilone B) is a semi-synthetic epothilone B analog engineered with a 21-amino substitution that confers 2- to 3-fold greater aqueous solubility than patupilone, enabling a cremophor-free IV formulation that eliminates pre-medication for hypersensitivity. Its dose-limiting toxicity is myelosuppression, not the neurotoxicity or diarrhea that limit ixabepilone, sagopilone, KOS-862, and patupilone—making it the superior microtubule-stabilizing tool for neurotoxicity-sensitive models. Demonstrates oral bioavailability (21% mice, 34% rats) suitable for metronomic dosing and outperformed paclitaxel at 0.05 µM in platinum/paclitaxel-refractory ovarian cancer PDX models where SN-38 and topotecan failed. Ideal for taxane-resistant oncology research and cremophor-free formulation development.

Molecular Formula C27H42N2O6S
Molecular Weight 522.7 g/mol
CAS No. 280578-49-6
Cat. No. B1588775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 310705
CAS280578-49-6
Molecular FormulaC27H42N2O6S
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C
InChIInChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1
InChIKeyPFJFPBDHCFMQPN-RGJAOAFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS 310705 (CAS 280578-49-6): A Water-Soluble Epothilone B Analog for Cancer Research Procurement


BMS 310705 (21-Aminoepothilone B) is a semi-synthetic analog of the natural product epothilone B (patupilone), characterized by a 21-amino substitution on the thiazole side chain [1]. This structural modification confers enhanced aqueous solubility compared to the parent compound, enabling a cremophor-free intravenous formulation that eliminates the need for pre-medication against hypersensitivity reactions [2]. BMS 310705 stabilizes microtubules and induces mitochondrial-mediated apoptosis, and has been evaluated in phase I clinical trials for solid malignancies including ovarian, renal, bladder, and lung carcinomas [3].

Why BMS 310705 (CAS 280578-49-6) Cannot Be Substituted with Generic Epothilone Analogs


Despite sharing a core macrolide scaffold with other epothilones, BMS 310705 exhibits distinct physicochemical, pharmacokinetic, and toxicity properties that preclude simple substitution [1]. The 21-amino modification confers 2- to 3-fold higher water solubility than the parent epothilone B, enabling cremophor-free formulation—a critical advantage over ixabepilone and patupilone which require solubilizing agents that contribute to hypersensitivity reactions [2]. Furthermore, BMS 310705 demonstrates a unique dose-limiting toxicity (DLT) profile of myelosuppression, which differs fundamentally from the diarrhea-predominant DLT of patupilone and the neurotoxicity-predominant DLT of ixabepilone, sagopilone, and KOS-862 [3]. These differentiated characteristics directly impact both experimental design and clinical development strategies, making direct substitution scientifically unjustifiable without comparative validation.

BMS 310705 (CAS 280578-49-6): Quantitative Differentiation Evidence for Scientific Selection


Superior Apoptosis Induction and Survival Reduction in Platinum/Paclitaxel-Refractory Ovarian Cancer Cells vs. Paclitaxel

BMS 310705 demonstrated significantly greater reduction in cell survival compared to paclitaxel in an early passage ovarian cancer cell model derived from a patient clinically refractory to platinum/paclitaxel therapy [1]. At a concentration of 0.05 µM, BMS 310705 produced significantly lower survival than paclitaxel (P < 0.02) and induced apoptosis in >25% of cells within 24 hours [1]. The apoptotic mechanism was confirmed to be mitochondrial-mediated via caspase-9/-3 activation and cytochrome c release, with no detectable caspase-8 activity [1].

Ovarian Cancer Drug Resistance Apoptosis

Cremophor-Free Formulation Enabled by Enhanced Aqueous Solubility vs. Ixabepilone and Patupilone

The 21-amino substitution in BMS 310705 confers substantially improved aqueous solubility compared to epothilone B, enabling a cremophor-free intravenous formulation [1]. This formulation advantage eliminates the requirement for pre-medication against hypersensitivity reactions that is necessary for cremophor-containing epothilone formulations such as ixabepilone [1]. In the phase I clinical study, BMS 310705 was administered as a 15-minute infusion without any pre-medication, and no hypersensitivity reactions were reported [1].

Formulation Solubility Hypersensitivity

Distinct Dose-Limiting Toxicity Profile: Myelosuppression vs. Diarrhea and Neurotoxicity in Epothilone Class

Across the epothilone class, dose-limiting toxicities (DLTs) are drug-specific. BMS 310705 exhibits myelosuppression as its primary DLT, which contrasts sharply with patupilone (diarrhea-predominant DLT) and ixabepilone, sagopilone, and KOS-862 (neurotoxicity-predominant DLT) [1]. This differentiation is clinically meaningful: the phase I study of BMS 310705 identified diarrhea as the DLT during dose escalation (5-30 mg/m²/week), but the overall toxicity profile is characterized by myelosuppression rather than the peripheral neuropathy that limits dosing of ixabepilone [1][2].

Toxicology Dose-Limiting Toxicity Safety Pharmacology

Preclinical Pharmacokinetics: Rapid Clearance, Extensive Distribution, and Species-Dependent Oral Bioavailability

BMS 310705 exhibits high systemic clearance in mice (152 mL/min/kg), rats (39 mL/min/kg), and dogs (25.7 mL/min/kg), with extensive volume of distribution (Vss: 38, 54, and 4.7 L/kg, respectively) exceeding total body water [1]. Plasma protein binding is moderate across all four species tested (mouse, rat, dog, human) [1]. Notably, oral bioavailability in pH-buffered formulations (without Cremophor) was 21% in mice, 34% in rats, and 40% in dogs, supporting potential for oral development [1]. Cremophor-containing formulations significantly increased exposure in rats, likely via P-glycoprotein/CYP3A4 inhibition [1].

Pharmacokinetics ADME Oral Bioavailability

Activity in Platinum/Paclitaxel-Refractory Ovarian Cancer Model Where Topoisomerase Inhibitors Fail

In the same platinum/paclitaxel-refractory ovarian cancer cell model, the topoisomerase I inhibitors SN-38 (active metabolite of irinotecan) and topotecan failed to induce apoptosis, whereas BMS 310705 demonstrated robust apoptotic activity (>25% apoptosis at 24h) and significant survival reduction [1]. This finding positions BMS 310705 as mechanistically distinct from and potentially effective in settings where topoisomerase inhibitors show no activity.

Drug Resistance Ovarian Cancer Topoisomerase Inhibitors

BMS 310705 (CAS 280578-49-6): Recommended Research and Industrial Application Scenarios


Ovarian Cancer Models with Acquired Platinum/Taxane Resistance

BMS 310705 is ideally suited for preclinical studies in ovarian cancer cell lines or patient-derived xenografts (PDX) that are refractory to platinum agents and paclitaxel. The compound demonstrated significant apoptosis induction and survival reduction in an early passage cell model derived from a clinically platinum/paclitaxel-refractory patient, outperforming paclitaxel at matched concentrations (0.05 µM) and showing activity where topoisomerase inhibitors SN-38 and topotecan failed [1]. This makes BMS 310705 a valuable tool compound for investigating microtubule-targeting strategies in taxane-resistant disease settings.

Oral Dosing Studies in Rodent Tumor Models

With demonstrated oral bioavailability of 21% in mice and 34% in rats (pH-buffered formulations without Cremophor), BMS 310705 enables oral dosing in preclinical efficacy studies [1]. This capability distinguishes it from most epothilone analogs (e.g., ixabepilone, oral F <10%) and allows investigation of continuous or metronomic dosing schedules that are impractical with IV-only formulations. Researchers can leverage oral BMS 310705 to model sustained drug exposure scenarios and evaluate oral formulation development strategies.

Safety Pharmacology Studies Requiring Non-Neurotoxic Microtubule-Targeting Agents

For toxicology or safety pharmacology studies where neurotoxicity is a confounding or limiting variable, BMS 310705 offers a differentiated profile. Unlike ixabepilone, sagopilone, and KOS-862—all of which exhibit neurotoxicity as their dose-limiting toxicity—BMS 310705 shows myelosuppression as its primary DLT, with neurotoxicity (primarily paraesthesia) reported as a non-dose-limiting adverse event [1][2]. This profile allows researchers to study microtubule-stabilizing mechanisms without the confounding effects of peripheral neuropathy that complicate interpretation in neurotoxicity-sensitive models.

Formulation Development and Cremophor-Free Delivery Systems

BMS 310705 serves as a model compound for developing cremophor-free formulations of microtubule-stabilizing agents. The enhanced aqueous solubility (attributed to the 21-amino substitution) enables simple aqueous formulation without solubilizing excipients, eliminating the need for pre-medication and avoiding cremophor-associated toxicities and pharmacokinetic interactions [1][3]. Researchers investigating alternative formulation strategies for poorly soluble antimitotics can use BMS 310705 as a benchmark for evaluating solubility-enhancing modifications and excipient-free delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS 310705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.